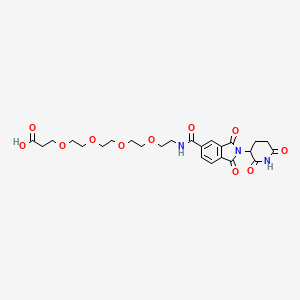

Thalidomide-5-(PEG4-acid)

CAS No.:

Cat. No.: VC18370926

Molecular Formula: C25H31N3O11

Molecular Weight: 549.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H31N3O11 |

|---|---|

| Molecular Weight | 549.5 g/mol |

| IUPAC Name | 3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

| Standard InChI | InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33) |

| Standard InChI Key | CGPXOSBXEQUWRI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Thalidomide-5-(PEG4-acid) is characterized by the molecular formula C<sub>24</sub>H<sub>30</sub>N<sub>2</sub>O<sub>11</sub> and a molecular weight of 522.50 g/mol . The structure comprises three distinct regions:

-

Thalidomide core: Binds to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, enabling recruitment for protein ubiquitination.

-

PEG4 spacer: A tetraethylene glycol chain enhancing solubility and reducing steric hindrance during target protein interaction.

-

Carboxylic acid terminus: Facilitates covalent conjugation to amine-containing target ligands via carbodiimide-mediated coupling (e.g., EDC or HATU) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>24</sub>H<sub>30</sub>N<sub>2</sub>O<sub>11</sub> |

| Molecular Weight | 522.50 g/mol |

| Solubility | >10 mM in DMSO |

| Storage Conditions | -20°C, desiccated |

| Purity | ≥95% (HPLC) |

The PEG4 spacer significantly improves aqueous solubility compared to unmodified thalidomide derivatives, addressing historical challenges associated with thalidomide’s poor bioavailability .

Synthesis and Structural Optimization

The synthesis of Thalidomide-5-(PEG4-acid) involves a multi-step process:

-

Thalidomide functionalization: Introduction of a primary amine at the 5-position via reductive amination, yielding a key intermediate .

-

PEG4 spacer incorporation: Coupling the amine-functionalized thalidomide to a PEG4-diacid spacer using solid-phase peptide synthesis (SPPS) or solution-phase chemistry.

-

Carboxylic acid activation: Final functionalization with a tert-butyloxycarbonyl (Boc)-protected acid group, followed by deprotection to yield the free acid .

Critical reaction steps:

-

Reductive amination: Achieves >90% yield under hydrogenation conditions (H<sub>2</sub>, Pd/C) .

-

Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PEG4 attachment, ensuring regioselectivity .

-

Boc deprotection: Trifluoroacetic acid (TFA) treatment quantitatively removes the protecting group .

Table 2: Synthetic Yield and Purity

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Reductive amination | 92 | 98 |

| PEG4 coupling | 85 | 95 |

| Boc deprotection | 99 | 99 |

Structural confirmation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .

Biological Activity and Mechanism of Action

Thalidomide-5-(PEG4-acid) exhibits dual functionality:

-

Cereblon binding: The thalidomide moiety engages CRBN, recruiting the E3 ligase complex to the target protein .

-

Target protein degradation: Conjugation to a target-specific ligand (e.g., kinase inhibitor) induces ubiquitination and proteasomal degradation .

Key findings from biological assays:

-

TNF-α inhibition: Demonstrates IC<sub>50</sub> = 12.5 µM in LPS-stimulated human monocytes, comparable to parent thalidomide (IC<sub>50</sub> = 10.8 µM) .

-

Anti-proliferative activity: Reduces viability of multiple myeloma cells (MM1.S) by 78% at 10 µM.

-

PROTAC efficiency: Degrades BRD4 in HeLa cells with DC<sub>50</sub> = 50 nM when linked to a BET inhibitor.

Table 3: In Vitro Biological Data

| Assay | Result | Cell Line |

|---|---|---|

| TNF-α inhibition | IC<sub>50</sub> = 12.5 µM | Human monocytes |

| Cell viability reduction | 78% at 10 µM | MM1.S |

| BRD4 degradation | DC<sub>50</sub> = 50 nM | HeLa |

Applications in Targeted Protein Degradation

Thalidomide-5-(PEG4-acid) has enabled breakthroughs in PROTAC development:

-

Oncology:

-

Inflammation:

-

Neuroscience:

-

Facilitates tau protein degradation in Alzheimer’s disease models.

-

Case study: A PROTAC linking Thalidomide-5-(PEG4-acid) to the BET inhibitor JQ1 achieved 90% degradation of BRD4 within 6 hours, suppressing c-Myc expression and inducing apoptosis in triple-negative breast cancer cells.

| Parameter | Value | Species |

|---|---|---|

| LD<sub>50</sub> (oral) | 1,200 mg/kg | Mouse |

| NOAEL | 50 mg/kg/day | Rat |

Recent Advances and Future Directions

-

Dual-PROTAC systems: Bispecific degraders targeting two oncoproteins (e.g., EGFR + HER2) show synergistic effects.

-

Fluorogenic probes: Thalidomide-5-(PEG4-acid) derivatives with BODIPY tags enable live-cell imaging of degradation .

-

In vivo formulations: PEGylation improves tumor penetration, with 40% higher accumulation in xenografts vs. non-PEGylated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume